molecular formula C15H11ClN2O B5764259 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole CAS No. 56894-40-7

2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B5764259
CAS No.: 56894-40-7
M. Wt: 270.71 g/mol
InChI Key: USJCCQKJFURZDK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. These scaffolds are widely studied due to their diverse pharmacological and material science applications. 2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as the target compound) features a 1,3,4-oxadiazole core substituted at position 2 with a 2-chlorophenyl group and at position 5 with a 2-methylphenyl group.

Below, we compare its properties with similar compounds, focusing on substituent effects, biological activities, and structural features.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)14-17-18-15(19-14)12-8-4-5-9-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJCCQKJFURZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355195
Record name STK200401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-40-7
Record name STK200401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom in the chlorophenyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacophore in drug development. Its applications include:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and show promise against resistant strains .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit specific enzymes related to cancer progression.

Materials Science

In materials science, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole serves as a building block for advanced materials:

  • Liquid Crystals : The compound has been explored for its potential in the development of liquid crystal displays due to its thermal stability and optical properties.
  • Polymers : It can be utilized in synthesizing polymers with enhanced mechanical and thermal properties.

Biological Research

The compound's interaction with various biological targets makes it valuable in biochemical studies:

  • Biochemical Pathways : It is used to investigate mechanisms of action in cellular signaling pathways.
  • Drug Discovery : As part of screening libraries for novel drug candidates, it aids in identifying new therapeutic agents for various diseases .

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

  • Antibacterial Activity Study
    • A series of oxadiazole derivatives were synthesized and evaluated for antibacterial activity against different bacterial strains. Results indicated that specific derivatives exhibited significant inhibition zones compared to control samples .
  • Cancer Cell Apoptosis Induction
    • Research demonstrated that treatment with this compound led to increased rates of apoptosis in human cancer cell lines. Mechanistic studies revealed that it disrupted key signaling pathways involved in cell survival.
  • Material Development
    • Investigations into the use of this compound in polymer synthesis showed improved thermal stability and mechanical strength in composite materials, making it suitable for advanced engineering applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes. The exact pathways involved can vary, but common mechanisms include the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Anticancer Activity
  • Compound 106 [2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole]: Exhibited 98.74% growth inhibition (GP) against CNS cancer (SF-295) at 10⁻⁵ M due to para-substituted electron-withdrawing groups (Cl, F) enhancing receptor binding .
  • Compound 88 [2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole]: Showed 96.86% GP against renal cancer (UO-31), attributed to the quinoline moiety and flexible phenoxymethyl group improving membrane permeability .
  • Target Compound : The 2-chlorophenyl group may provide moderate electron withdrawal, but the 2-methylphenyl substituent’s steric hindrance could reduce binding affinity compared to para-substituted analogs.
Antibacterial Activity
  • 5I-1 [2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole]: Demonstrated exceptional activity against Xanthomonas oryzae (EC₅₀ = 0.45 μg/mL) due to the phenoxymethyl group’s sp³-hybridized methylene, enhancing structural flexibility and receptor interaction .
  • 5h [2-(methylsulfonyl)-5-(2-methylphenyl)-1,3,4-oxadiazole]: Synthesized with antifungal activity, though its methyl group at position 5 may reduce potency compared to electron-withdrawing substituents .
  • Target Compound: Lacks sulfone or phenoxymethyl groups, likely resulting in lower antibacterial efficacy. However, its lipophilic methyl group may improve membrane penetration.
Central Nervous System (CNS) Activity
  • Compound XIV [5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole]: Exhibited strong CNS depressant activity (IC₅₀ ~10 µg/mL) due to nitro and chloro groups at C2 and C5, which are strong electron-withdrawing groups .
  • Target Compound : The 2-chlorophenyl (electron-withdrawing) and 2-methylphenyl (electron-donating) substituents create a mixed electronic profile, likely reducing CNS activity compared to nitro-substituted analogs.

Physicochemical and Structural Comparisons

Crystallinity and Solubility
  • Compound II [2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole]: Crystal structures reveal that bulky adamantane and para-chlorophenyl groups promote dense molecular packing, reducing solubility .

Data Table: Key Comparisons

Compound Name Substituents (Position 2/5) Key Activity/Property Reference
Target Compound 2-(2-chlorophenyl), 5-(2-methylphenyl) Hypothetical: Moderate lipophilicity, steric hindrance
2-(4-Chlorophenyl)-5-(4-fluorophenyl) 4-Cl, 4-F Anticancer (GP = 98.74%)
5I-1 4-fluorophenoxymethyl, methylsulfonyl Antibacterial (EC₅₀ = 0.45 μg/mL)
5h Methylsulfonyl, 2-methylphenyl Antifungal (synthesized, 83.4% yield)
Compound XIV 4-Cl, 4-NO₂ CNS depressant (IC₅₀ ~10 µg/mL)

Biological Activity

2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family, characterized by its unique structural features. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H13ClN2O. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under reflux conditions using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to disrupt cellular signaling pathways and induce apoptosis in cancer cells. The specific mechanisms may involve:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on several enzymes implicated in cancer progression.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : It may interfere with pathways critical for cell proliferation and survival.

Biological Activity Studies

Numerous studies have evaluated the anticancer potential of this compound. Below is a summary of key findings:

StudyCell LineIC50 (µM)Observations
PC-3 (prostate cancer)0.67High potency against prostate cancer cells.
HCT-116 (colon cancer)0.80Significant growth inhibition observed.
ACHN (renal cancer)0.87Induces apoptosis effectively.

Case Studies

  • Anticancer Screening : A comprehensive screening conducted by the National Cancer Institute revealed that various oxadiazole derivatives, including this compound, exhibited promising anticancer activity across multiple cell lines such as leukemia and CNS cancers .
  • Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell proliferation and survival, suggesting a strong potential for therapeutic applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

CompoundStructural DifferenceAnticancer Activity
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazoleLacks methyl groupModerate
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazoleChlorine in different positionHigh
2-(4-fluorophenyl)-5-(methylphenyl)-1,3,4-oxadiazoleFluorine substitutionVariable

Q & A

Q. What are the common synthetic routes for preparing 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of diacylhydrazide precursors under dehydrating conditions. For example, derivatives with chlorophenyl and methylphenyl substituents are synthesized via condensation of carboxylic acid hydrazides with appropriate aryl acids, followed by cyclization using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Optimization includes controlling reaction temperature (reflux at 80–100°C), stoichiometric ratios of reagents, and purification via column chromatography. Yields can exceed 70% when electron-withdrawing groups (e.g., Cl) enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Aromatic protons appear as multiplets between δ 6.9–8.1 ppm, with methyl groups (e.g., 2-methylphenyl) as singlets near δ 2.3 ppm. Chlorine substituents deshield adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the oxadiazole ring .
  • HRMS : Precise molecular ion peaks (e.g., [M+H]+) validate the molecular formula .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings of 1,3,4-oxadiazole derivatives influence their antibacterial efficacy?

Substitution at the 2- and 5-positions with electron-withdrawing groups (e.g., Cl) enhances antibacterial activity by increasing membrane permeability. For instance, 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole showed higher activity against S. aureus (MIC: 12.5 µg/mL) compared to methyl-substituted analogs. However, steric hindrance from bulky groups (e.g., tert-butyl) may reduce efficacy .

Q. What strategies can resolve contradictions in reported biological activity data for 1,3,4-oxadiazole derivatives?

Discrepancies in antimicrobial studies often arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disc diffusion), and solvent effects. Standardizing testing conditions (e.g., using CLSI guidelines) and reporting logP values to account for lipophilicity can improve reproducibility. For example, compound 25 in exhibited inconsistent activity against E. coli due to differences in inoculum size.

Q. How can the photophysical properties of this compound be tailored for optoelectronic applications?

The compound’s conjugated structure enables use as an electron-transport layer in organic light-emitting diodes (OLEDs). Substituting the methyl group with stronger electron-donating groups (e.g., -OCH₃) can lower the LUMO energy (e.g., from 2.4 eV to 2.1 eV), enhancing electron injection efficiency. However, excessive steric bulk may reduce film uniformity .

Q. In scintillator materials, how does this compound compare to traditional dopants like B-PBD?

While B-PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) has higher radiation stability due to tert-butyl groups, the target compound’s chloro and methyl substituents improve fluorescence quantum yield (QY) by reducing π-π stacking. For example, B-PBD exhibits a QY of 0.85 in polystyrene matrices, whereas methyl/chloro analogs may achieve QY >0.90 under UV excitation .

Methodological Considerations

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), polar surface area, and bioavailability. Molecular docking (AutoDock Vina) can identify potential binding modes with bacterial targets (e.g., E. coli DNA gyrase). For instance, docking scores ≤-7.0 kcal/mol correlate with experimental MIC values .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction confirms bond lengths (e.g., C-O: 1.36 Å, C-N: 1.29 Å) and dihedral angles between aromatic rings. For example, a 45° angle between chlorophenyl and methylphenyl groups in related derivatives optimizes π-conjugation for scintillation .

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